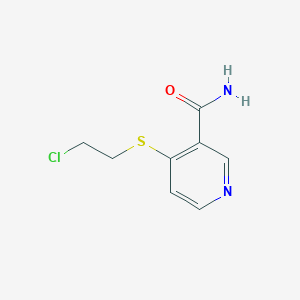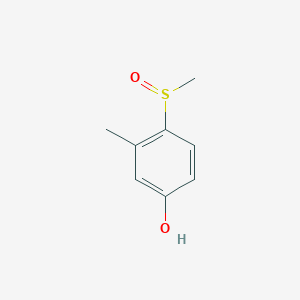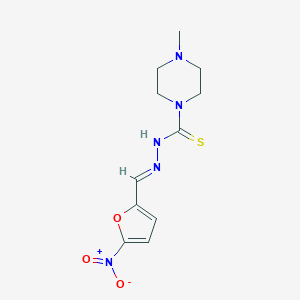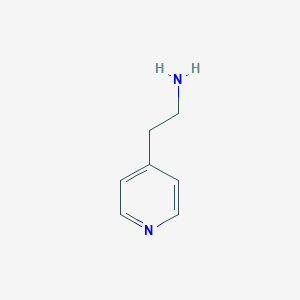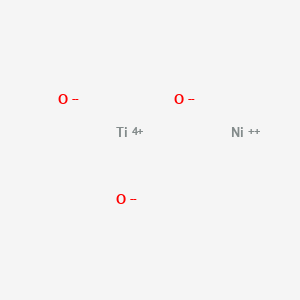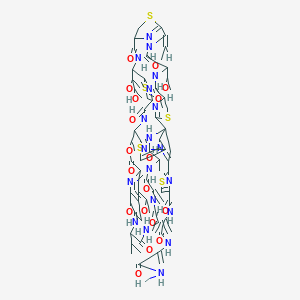
Siomycin A
描述
Siomycin is a member of the aminoglycoside family of antibiotics, first isolated from Streptomyces sioyaensis in 1970. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria, and is used in the treatment of serious infections caused by these organisms. It has been used in combination with other antibiotics to treat infections caused by multi-drug resistant bacteria. It has also been used in the laboratory as a tool to study bacterial physiology and gene expression.
科学研究应用
抗肿瘤作用
Siomycin A 在体外对多种细胞系显示出抗肿瘤作用 . 它抑制不同来源的人类肿瘤细胞系的增殖 . 随着 this compound 浓度的增加,细胞密度逐渐降低,细胞形态从纺锤形变为球形 . 此外,施用后 24 小时,细胞迁移能力受到抑制 . 施用 this compound 后,细胞骨架的复杂性和形态变化增加 . 凋亡细胞的比例显着增加,基质金属蛋白酶 (MMP)‑2、MMP‑9 和 α‑微管蛋白的表达水平被 this compound 下调 .
活性氧 (ROS) 介导的细胞毒性
This compound 诱导 ROS 的产生,抑制主要的抗氧化酶,包括过氧化氢酶、超氧化物歧化酶、谷胱甘肽过氧化物酶、谷胱甘肽还原酶和 PA1 和 OVCAR3 细胞中的细胞内 GSH,并抑制细胞活力,分别在 72 小时后获得 IC 50 为 5.0 和 2.5 µ M,与未处理的对照组相比 . 此外,this compound 诱导的 ROS 产生通过损害线粒体膜电位并调节促凋亡蛋白和抗凋亡蛋白的水平,进一步靶向凋亡细胞死亡,与相应的对照组相比 .
作用机制
Target of Action
Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . This compound selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, this compound also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .
Mode of Action
this compound interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, this compound reduces MELK expression, thereby inhibiting tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FOXM1 signaling pathway. By inhibiting FOXM1, this compound disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, this compound operates partially through a MELK-mediated pathway .
Result of Action
The primary result of this compound’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, this compound significantly reduces tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of this compound could be influenced by the presence and activity of these bacteria in the environment.
安全和危害
生化分析
Biochemical Properties
Siomycin A interacts with various biomolecules in the cell. It has been reported to inhibit the oncogenic transcription factor, forkhead box M1 (FoxM1) . FoxM1 is overexpressed in a number of different carcinomas, and its expression is turned off in terminally differentiated cells . The reduced transcription activity of FoxM1 by this compound was reflected in the downregulation of protein and mRNA levels of FoxM1 and effects on downstream genes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of human tumor cell lines of different origins . As the concentration of this compound increased, the cell density decreased gradually and cells exhibited a morphological change from spindle to spherical shape . Furthermore, this compound was able to selectively induce apoptosis of transformed but not normal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits FoxM1, preventing the expression of FoxM1-regulated genes, which includes FoxM1 itself . This inhibition is a key initiating event for FoxM1 protein suppression . This compound, along with other proteasome inhibitors, hinders the proteasomal degradation of a negative regulator of FoxM1 (NRFM), which in return directly or indirectly inhibits the activity of FoxM1 as a transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit the proliferative ability of a variety of human tumor cell lines over time . The cytoskeleton complexity and morphological changes were increased after administration of this compound . The percentage of apoptotic cells was significantly increased and the expression levels of certain proteins were downregulated by this compound .
Dosage Effects in Animal Models
In animal models, treatment with this compound has been shown to significantly prolong the survival period compared with control mice . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Metabolic Pathways
It is known that this compound inhibits FoxM1, a transcription factor involved in cell cycle progression and proliferation .
Transport and Distribution
Given its ability to inhibit FoxM1, it is likely that this compound can penetrate cells and interact with intracellular targets .
Subcellular Localization
Given its ability to inhibit FoxM1, a nuclear transcription factor, it is likely that this compound can localize to the nucleus .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Siomycin involves several steps, including the formation of the macrocyclic ring and the attachment of the amino acids. The overall strategy is to first construct the macrocyclic ring and then add the amino acids in a stepwise manner.", "Starting Materials": [ "L-tyrosine", "L-leucine", "L-valine", "L-proline", "L-aspartic acid", "L-alanine", "L-lysine", "L-ornithine", "L-serine", "L-threonine", "L-cysteine", "L-methionine", "L-phenylalanine", "L-tryptophan", "L-histidine", "L-arginine", "L-glutamic acid", "L-asparagine", "L-glutamine", "1,2-diaminoethane", "4-nitrophenol", "2,4-dinitrophenol", "2,4,6-trinitrophenol", "sodium hydroxide", "sodium borohydride", "sodium cyanoborohydride", "potassium carbonate", "triethylamine", "diethyl ether", "dichloromethane", "methanol", "ethanol", "acetic acid", "acetic anhydride", "pyridine", "N,N-dimethylformamide", "N,N-dimethylacetamide", "N,N-diisopropylethylamine", "N,N-diisopropylcarbodiimide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "trifluoroacetic acid", "tetrabutylammonium fluoride", "palladium on carbon", "hydrogen gas", "trimethylsilyl chloride", "tetrahydrofuran", "hexanes", "toluene", "chloroform", "benzene", "ethyl acetate", "hexafluoroisopropanol", "triisopropylsilane", "1,2-dichloroethane", "2-bromo-1-phenylethanol", "2-bromo-1-phenylpropan-1-ol", "2-bromo-1-phenylbutan-1-ol", "2-bromo-1-phenylpentan-1-ol", "2-bromo-1-phenylhexan-1-ol", "2-bromo-1-phenylheptan-1-ol", "2-bromo-1-phenyloctan-1-ol", "2-bromo-1-phenylnonan-1-ol", "2-bromo-1-phenyldecane-1-ol", "2-bromo-1-phenylundecane-1-ol", "2-bromo-1-phenyldodecane-1-ol", "2-bromo-1-phenyltridecane-1-ol", "2-bromo-1-phenyltetradecane-1-ol", "2-bromo-1-phenylpentadecane-1-ol", "2-bromo-1-phenylhexadecane-1-ol", "2-bromo-1-phenylheptadecane-1-ol", "2-bromo-1-phenyloctadecane-1-ol", "2-bromo-1-phenylnonadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylethanol", "2-bromo-1-phenyl-1,2-diphenylpropan-1-ol", "2-bromo-1-phenyl-1,2-diphenylbutan-1-ol", "2-bromo-1-phenyl-1,2-diphenylpentan-1-ol", "2-bromo-1-phenyl-1,2-diphenylhexan-1-ol", "2-bromo-1-phenyl-1,2-diphenylheptan-1-ol", "2-bromo-1-phenyl-1,2-diphenyloctan-1-ol", "2-bromo-1-phenyl-1,2-diphenylnonan-1-ol", "2-bromo-1-phenyl-1,2-diphenyldecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylundecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyldodecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyltridecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyltetradecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylpentadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylhexadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylheptadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyloctadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylnonadecane-1-ol", "4-nitrobenzaldehyde", "2,4-dinitrobenzaldehyde", "2,4,6-trinitrobenzaldehyde", "4-bromobenzaldehyde", "4-chlorobenzaldehyde", "4-fluorobenzaldehyde", "4-methylbenzaldehyde", "4-nitrophenylacetic acid", "4-nitrophenylglycine", "4-nitrophenylalanine", "4-nitrophenylserine", "4-nitrophenylthreonine", "4-nitrophenylcysteine", "4-nitrophenylmethionine", "4-nitrophenylphenylalanine", "4-nitrophenyltryptophan", "4-nitrophenylhistidine", "4-nitrophenylarginine", "4-nitrophenylglutamic acid", "4-nitrophenylaspartic acid", "4-nitrophenylasparagine", "4-nitrophenylglutamine", "4-nitrophenyllysine", "4-nitrophenylornithine", "4-nitrophenylproline", "4-nitrophenylvaline", "4-nitrophenylleucine", "4-nitrophenylisoleucine", "4-nitrophenylthiazolidine-4-carboxylic acid", "4-nitrophenyltetrazole", "4-nitrophenylazide", "4-nitrophenylchloroformate", "4-nitrophenylsulfenyl chloride", "4-nitrophenylsulfonic acid", "4-nitrophenylsulfonyl chloride", "4-nitrophenylsulfonyl fluoride", "4-nitrophenylsulfonamide", "4-nitrophenylsulfone", "4-nitrophenylsulfoxide", "4-nitrophenylthioether", "4-nitrophenylthioglycoside", "4-nitrophenylthioacetic acid", "4-nitrophenylthioester", "4-nitrophenylthiolactate", "4-nitrophenylthiophenol", "4-nitrophenylthiourea", "4-nitrophenylthiocyanate", "4-nitrophenylthiocarboxylic acid", "4-nitrophenylthiosemicarbazide", "4-nitrophenylthiohydantoin", "4-nitrophenylthiophosphate", "4-nitrophenylthiophosphonate", "4-nitrophenylthiophosphinate", "4-nitrophenylthiophosphoramidate", "4-nitrophenylthiophosphonamide", "4-nitrophenylthi | |
CAS 编号 |
12656-09-6 |
分子式 |
C71H81N19O18S5 |
分子量 |
1648.9 g/mol |
IUPAC 名称 |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
InChI 键 |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
手性 SMILES |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
规范 SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
外观 |
White solid |
同义词 |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



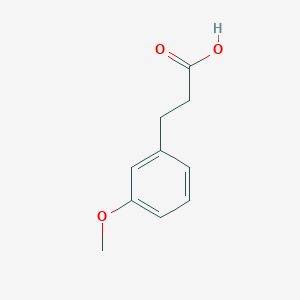
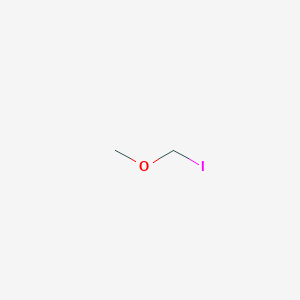


![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
